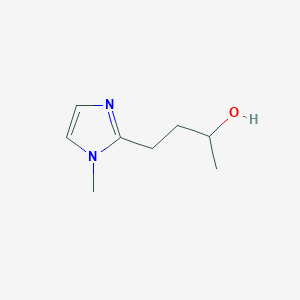

4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol

Description

4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol is a chiral secondary alcohol featuring a methyl-substituted imidazole ring at the 4-position of a butan-2-ol backbone. This compound is structurally versatile, serving as a precursor or intermediate in organic synthesis, polymer chemistry, and pharmaceutical research. Its methyl group on the imidazole ring increases lipophilicity compared to non-methylated analogs, influencing solubility and reactivity .

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-(1-methylimidazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C8H14N2O/c1-7(11)3-4-8-9-5-6-10(8)2/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

CYDJEFMVOWHXGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=NC=CN1C)O |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of 1-Methylimidazole

A common starting point is 1-methylimidazole, which undergoes nucleophilic substitution with a suitable haloalkane bearing a protected or pre-installed hydroxyl group.

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-alkylation | 1-Methylimidazole + 4-chlorobutan-2-ol or protected equivalent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 50–70 °C | 12–24 hours | 65–85% |

Mechanism: The nitrogen atom on the imidazole ring acts as a nucleophile attacking the electrophilic carbon of the haloalkane, displacing the halide ion and forming the N-alkylated product.

Base Usage: Potassium hydroxide or potassium carbonate is often employed to deprotonate the imidazole and enhance nucleophilicity.

Example: The synthesis of 1,4-bis(2-methyl-1H-imidazol-1-yl)butane via reaction of 2-methylimidazole with 1,4-dichlorobutane in THF at 60–66 °C for 24 hours, yielding 70% product, demonstrates the feasibility of such N-alkylation approaches.

Solvent-Free and Green Chemistry Approaches

Recent research emphasizes environmentally benign methods:

- A solvent-free two-step process for imidazole derivatives involves reacting imidazole with tert-butyl chloroacetate in the presence of a base, followed by hydrolysis and acid treatment to yield imidazolyl acetic acid hydrochloride. Although this exact compound differs, the methodology highlights solvent-free protocols that could be adapted for related imidazole alkylations.

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Stir 1-methylimidazole with potassium hydroxide in THF at 66 °C for 1 hour | Base activation | Enhanced nucleophilicity |

| 2 | Add 4-chlorobutan-2-ol or equivalent alkyl halide, stir at 60 °C for 24 hours | N-alkylation | Formation of N-substituted imidazole |

| 3 | Remove solvent, extract product with ethyl acetate | Workup | Isolation of crude product |

| 4 | Purify via column chromatography or recrystallization | Purification | Pure 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol |

Yield and Purity: Yields typically range from 65% to 85%, depending on reaction conditions and purity of reagents.

Reaction Time: Extended reaction times (12–24 hours) at moderate temperatures ensure complete conversion.

Solvent Choice: Polar aprotic solvents like DMF and THF facilitate nucleophilic substitution reactions.

Base Selection: Potassium hydroxide and potassium carbonate are effective bases for deprotonating imidazole nitrogen.

Green Chemistry: Solvent-free protocols reduce environmental impact and improve safety, though adaptation to this specific compound requires further optimization.

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| N-alkylation with haloalkane | 1-Methylimidazole + 4-chlorobutan-2-ol | KOH or K2CO3, THF or DMF | 50–70 °C, 12–24 h | 65–85% | Conventional method |

| Solvent-free esterification and hydrolysis | Imidazole + tert-butyl chloroacetate | Base, acid hydrolysis | Solvent-free, mild heating | ~80% (related compound) | Environmentally friendly, adaptable |

| Reduction of carbonyl precursors | Ketone or aldehyde intermediate | NaBH4 or similar | Room temperature | High | For hydroxyl introduction |

The preparation of 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol is effectively achieved through N-alkylation of 1-methylimidazole with appropriately functionalized haloalkanes, followed by functional group transformations to install the butan-2-ol moiety. Reaction conditions typically involve polar aprotic solvents and bases such as potassium hydroxide, with yields ranging from moderate to high. Recent advances in solvent-free and green chemistry methods offer promising alternatives to traditional protocols, emphasizing sustainability without compromising efficiency. Further optimization and adaptation of these methods can enhance the synthesis of this compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of imidazole derivatives with different functional groups.

Scientific Research Applications

4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

The following analysis compares 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol with structurally related imidazole derivatives, focusing on substituent effects, functional group placement, and applications.

Positional Isomers: Hydroxyl Group Placement

Key Findings :

- The hydroxyl position (C1 vs. C2) significantly impacts polarity and hydrogen-bonding capacity. For instance, 4-(1H-imidazol-1-yl)butan-1-ol (C1 hydroxyl) is used in pH-responsive polymers due to its terminal hydroxyl group, which facilitates hydration under varying pH conditions .

Substituent Variations on the Imidazole Ring

Key Findings :

- Alkyl substituents (methyl, ethyl) on the imidazole nitrogen modulate electronic properties and steric bulk. For example, the ethyl group in 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine increases basicity compared to the methyl analog, making it more reactive in nucleophilic substitutions .

- Thioether-containing derivatives like Balamapimod demonstrate the imidazole's role in medicinal chemistry, where the sulfur atom enhances binding to kinase targets .

Chain Length and Protecting Groups

Key Findings :

- Trityl-protected imidazoles (e.g., 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol) exhibit reduced reactivity due to steric shielding, making them suitable for stepwise syntheses requiring selective deprotection .

- Increasing chain length (e.g., pentan-1-ol vs. butan-2-ol) alters solubility and melting points, which is critical in polymer design .

Pharmacologically Active Derivatives

Key Findings :

Biological Activity

4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Molecular Formula : C9H16N2O

Molecular Weight : 168.24 g/mol

IUPAC Name : 4-(1-methylimidazol-2-yl)butan-2-ol

The biological activity of 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol is attributed to its interaction with various molecular targets. The imidazole ring can modulate the activity of enzymes and receptors, influencing several biological pathways. This compound has been investigated for its potential roles in:

- Antimicrobial Activity : Exhibiting effects against various pathogens.

- Anti-inflammatory Properties : Potentially reducing inflammation through specific pathways.

- Neuroprotective Effects : Exploring its role in neuroprotection and cognitive enhancement.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol. For instance, it has shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial activity, particularly against Staphylococcus aureus strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 8 |

| Vancomycin-intermediate S. aureus | 16 |

Anti-inflammatory Effects

In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation. The compound's ability to modulate signaling pathways involved in inflammation could make it a candidate for therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Exploratory research into the neuroprotective effects of 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol has indicated potential benefits in models of neurodegeneration. In animal studies, administration of the compound resulted in improved cognitive function and reduced neuronal death in models of Alzheimer’s disease.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol was tested against multidrug-resistant bacterial strains. The results demonstrated a significant reduction in bacterial load compared to control treatments.

- Neuroprotection in Animal Models : A study involving mice subjected to induced neurodegeneration showed that treatment with the compound led to a reduction in cognitive decline and preservation of synaptic integrity.

Q & A

Q. Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes/receptors (e.g., cytochrome P450).

- Molecular Dynamics (MD) : GROMACS simulates conformational stability in aqueous environments.

- Quantum Mechanics (QM) : Gaussian09 calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Basic: How do substituents on the imidazole ring (e.g., methyl vs. trifluoromethyl) alter the compound’s physicochemical properties?

Q. Methodological Answer :

- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability.

- Electronic Effects : Electron-withdrawing groups (e.g., -CF) reduce imidazole’s basicity, altering solubility and reactivity .

- Thermal Stability : DSC/TGA analyses show methyl substituents improve thermal stability compared to unsubstituted analogs .

Advanced: What challenges arise in crystallizing 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol, and how are they addressed?

Methodological Answer :

Crystallization challenges include:

- Hygroscopicity : The hydroxyl group attracts moisture, requiring anhydrous conditions.

- Polymorphism : Screening solvents (e.g., EtOAc/hexane mixtures) and slow evaporation yield single crystals.

- Data Collection : High-resolution synchrotron XRD resolves weak diffraction patterns, while SHELXL refines disordered solvent molecules .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then monitor decomposition via HPLC.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products (e.g., imidazole ring opening) using LC-MS .

Advanced: What strategies are employed to elucidate the compound’s mechanism of action in biological systems?

Q. Methodological Answer :

- Target Identification : SILAC-based proteomics identifies binding partners in cell lysates.

- Kinase Assays : Measure inhibition of specific kinases (e.g., EGFR) using fluorescence polarization.

- CRISPR-Cas9 Knockouts : Validate target relevance by observing activity loss in gene-edited cell lines .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Q. Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratios).

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps .

- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction times dynamically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.